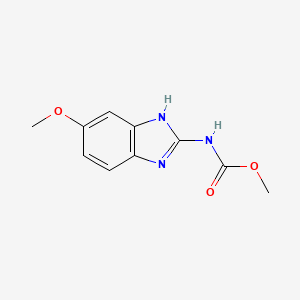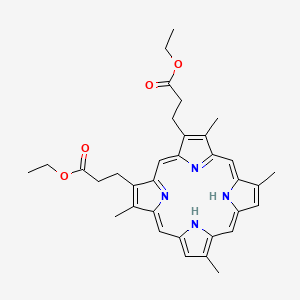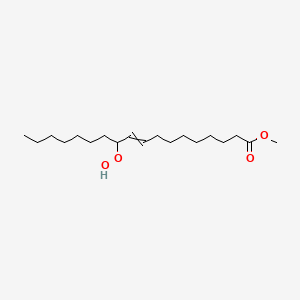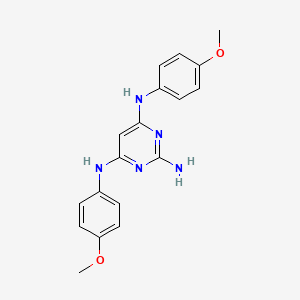![molecular formula C21H25Cl2N3O B14724871 1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea CAS No. 6662-94-8](/img/structure/B14724871.png)
1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorenyl group substituted with a bis(2-chloroethyl)amino moiety and a propylurea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea typically involves multiple steps:
Formation of the Fluorenyl Intermediate: The initial step involves the synthesis of the fluorenyl intermediate. This can be achieved through the Friedel-Crafts acylation of fluorene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Bis(2-chloroethyl)amino Group: The fluorenyl intermediate is then reacted with bis(2-chloroethyl)amine under basic conditions to introduce the bis(2-chloroethyl)amino group.
Formation of the Propylurea Group: Finally, the compound is treated with propyl isocyanate to form the propylurea group, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized fluorenyl derivatives.
Reduction: Reduced fluorenyl derivatives.
Substitution: Substituted fluorenyl derivatives with various functional groups.
Applications De Recherche Scientifique
1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea involves its interaction with cellular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key biological processes. This interaction can result in the disruption of DNA replication and protein synthesis, contributing to its potential anticancer activity. The fluorenyl moiety may also play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Cyclophosphamide: A well-known anticancer agent with a similar bis(2-chloroethyl)amino group.
Chlorambucil: Another anticancer drug with a bis(2-chloroethyl)amino group.
Bendamustine: A chemotherapeutic agent with structural similarities.
Uniqueness: 1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea is unique due to the presence of the fluorenyl group, which may confer distinct biological properties and enhance its binding affinity to molecular targets. The propylurea group also adds to its uniqueness by potentially influencing its pharmacokinetic and pharmacodynamic properties.
Propriétés
Numéro CAS |
6662-94-8 |
|---|---|
Formule moléculaire |
C21H25Cl2N3O |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
1-[7-[bis(2-chloroethyl)amino]-9H-fluoren-2-yl]-3-propylurea |
InChI |
InChI=1S/C21H25Cl2N3O/c1-2-9-24-21(27)25-17-3-5-19-15(13-17)12-16-14-18(4-6-20(16)19)26(10-7-22)11-8-23/h3-6,13-14H,2,7-12H2,1H3,(H2,24,25,27) |
Clé InChI |
GLJZANKYEVWKEB-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)
![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)


![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)


![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)


![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)


